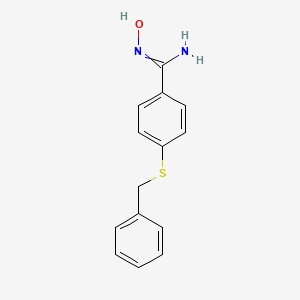
4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide is a chemical compound with a unique structure that includes a benzylsulfanyl group and a hydroxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of benzylmercaptan with appropriate benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydroxylamine to introduce the hydroxybenzenecarboximidamide group .
Industrial Production Methods
While specific industrial production methods for 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation, a critical process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to heme, preventing its polymerization into hemozoin, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzylsulfanylbenzaldehyde
- 4-benzylsulfanylbenzoic acid
- 4-benzylsulfanylbenzylamine
Uniqueness
4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit β-hematin formation makes it particularly valuable in antimalarial research, distinguishing it from other benzylsulfanyl derivatives .
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2OS/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |
InChI Key |
RLCKPDPAZDHATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















